molecular formula C10H10 B14726909 1,3-Methano-1H-indene, 2,3-dihydro- CAS No. 13938-73-3

1,3-Methano-1H-indene, 2,3-dihydro-

Cat. No.: B14726909
CAS No.: 13938-73-3
M. Wt: 130.19 g/mol
InChI Key: HUXOCLGWKHIXBP-UHFFFAOYSA-N
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Description

1,3-Methano-1H-indene, 2,3-dihydro- is an organic compound with the molecular formula C10H10 and a molecular weight of 130.1864 g/mol . This compound is part of the indene family and is characterized by its unique bicyclic structure, which includes a methano bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Methano-1H-indene, 2,3-dihydro- can be achieved through various methods. One efficient procedure involves the hydrogenation of indene . The reaction typically requires a catalyst such as palladium on carbon (Pd/C) and hydrogen gas under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves similar hydrogenation reactions, often scaled up with appropriate industrial equipment to ensure efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

1,3-Methano-1H-indene, 2,3-dihydro- undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions typically involve hydrogenation, as mentioned in the preparation methods.

    Substitution: Electrophilic substitution reactions can occur, especially on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Various electrophiles such as halogens or nitro groups

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction typically yields saturated hydrocarbons.

Scientific Research Applications

1,3-Methano-1H-indene, 2,3-dihydro- has several applications in scientific research:

Mechanism of Action

The mechanism of action for 1,3-Methano-1H-indene, 2,3-dihydro- involves its interaction with various molecular targets. The compound’s bicyclic structure allows it to participate in a range of chemical reactions, influencing pathways such as oxidation and reduction. The specific molecular targets and pathways depend on the context of its application, whether in chemical synthesis or biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Methano-1H-indene, 2,3-dihydro- is unique due to its methano bridge, which imparts distinct chemical properties and reactivity compared to other indene derivatives.

Properties

CAS No.

13938-73-3

Molecular Formula

C10H10

Molecular Weight

130.19 g/mol

IUPAC Name

tricyclo[6.1.1.02,7]deca-2,4,6-triene

InChI

InChI=1S/C10H10/c1-2-4-10-8-5-7(6-8)9(10)3-1/h1-4,7-8H,5-6H2

InChI Key

HUXOCLGWKHIXBP-UHFFFAOYSA-N

Canonical SMILES

C1C2CC1C3=CC=CC=C23

Origin of Product

United States

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